N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
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Overview
Description
N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including ether, amine, and methoxy groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves a multi-step process. One common method starts with the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethyl ether to produce 2-[2-(2,3-dimethylphenoxy)ethoxy]ethanol. The final step involves the reaction of this intermediate with 3-methoxypropylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form primary amines.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl aldehyde or 2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl carboxylic acid .
Scientific Research Applications
N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with anticonvulsant and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as epilepsy.
Mechanism of Action
The mechanism of action of N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of voltage-gated sodium channels and interaction with δ1 opioid receptors . This compound may also influence neurotransmitter release and neuronal excitability, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol hydrochloride: Another compound with similar structural features and biological activity.
2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine: Shares the phenoxyethoxy moiety and exhibits comparable reactivity.
Uniqueness
N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14-6-4-7-16(15(14)2)20-13-12-19-11-9-17-8-5-10-18-3;3-1(4)2(5)6/h4,6-7,17H,5,8-13H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUQBWWXHDESNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCOCCNCCCOC)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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